4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
Description
Structural Characterization of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
Molecular Architecture and Crystallographic Analysis
The fundamental molecular architecture of this compound is defined by its distinctive heterocyclic framework combined with an aromatic nitrophenyl substituent. The compound possesses the molecular formula C8H6N4O4 and exhibits a molecular weight of 222.16 grams per mole. The Chemical Abstracts Service registry number for this compound is 928323-86-8, which serves as its unique identifier in chemical databases.
The core triazolidine-3,5-dione structure consists of a five-membered saturated ring containing three nitrogen atoms at positions 1, 2, and 4, with carbonyl groups positioned at the 3 and 5 positions. This arrangement creates a cyclic urazole framework that serves as the foundation for the molecule's chemical properties. The nitrogen atom at position 4 bears the 3-nitrophenyl substituent, which significantly influences the compound's electronic distribution and reactivity patterns.
Crystallographic data available for related nitrophenyl-substituted triazolidine compounds provides insight into the spatial arrangement of atoms within this molecular framework. Studies of similar compounds demonstrate that the triazolidine ring typically adopts a slightly puckered conformation to minimize steric strain, with the aromatic substituent positioned to optimize electronic interactions. The meta-substitution pattern of the nitro group on the phenyl ring creates a distinct electronic environment compared to para or ortho substitution patterns, affecting both the compound's stability and reactivity.
The structural parameters of this compound can be understood through comparison with related compounds in the triazolidine family. The presence of the electron-withdrawing nitro group at the meta position influences the electron density distribution throughout the molecular framework, affecting bond lengths and angles within both the heterocyclic ring and the aromatic substituent.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy serves as a primary tool for the structural elucidation and identification of this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect its unique molecular architecture and electronic environment. The aromatic protons of the nitrophenyl substituent appear in the typical aromatic region, displaying splitting patterns consistent with meta-disubstitution on the benzene ring.
The chemical shifts observed for the aromatic protons are influenced by the electron-withdrawing nature of both the nitro group and the triazolidine ring system. These electronic effects result in downfield shifts compared to unsubstituted aromatic compounds, providing diagnostic information for structural confirmation. The multiplicity and coupling constants of these signals offer valuable insights into the substitution pattern and relative positions of the functional groups.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly regarding the carbonyl carbons of the triazolidine ring and the various carbon environments within the aromatic system. The carbonyl carbons typically appear significantly downfield due to their electron-deficient nature, while the aromatic carbons show characteristic chemical shifts influenced by the electron-withdrawing substituents.
Studies of related nitrophenyl-triazolidine compounds demonstrate that Nuclear Magnetic Resonance parameters are highly sensitive to substitution patterns and electronic effects. The meta-nitrophenyl substitution creates a distinctive spectroscopic fingerprint that allows for unambiguous identification and differentiation from other isomeric forms.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy provides crucial information about the functional groups present in this compound. The compound exhibits characteristic absorption bands corresponding to its various functional groups, including the carbonyl stretches of the triazolidine ring, the nitro group vibrations, and the aromatic carbon-carbon and carbon-hydrogen stretching modes. The carbonyl groups of the triazolidine ring typically display strong absorption bands in the region around 1700-1800 wavenumbers, reflecting the electron-deficient nature of these functionalities.
The nitro group contributes distinctive absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. These bands appear at characteristic frequencies that confirm the presence of the nitro functionality and provide information about its electronic environment. The aromatic carbon-hydrogen stretching vibrations and the aromatic carbon-carbon stretching modes create additional characteristic absorption patterns that support structural identification.
Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the compound. Fragmentation patterns observed in mass spectrometry reflect the relative stability of different molecular fragments and provide insights into the compound's structural connectivity.
The fragmentation behavior of triazolidine compounds is influenced by the stability of the heterocyclic ring and the nature of the substituents. Loss of the nitro group or portions of the aromatic system may occur under ionization conditions, creating characteristic fragment ions that aid in structural confirmation. High-resolution mass spectrometry can provide exact mass measurements that distinguish this compound from other isomeric or closely related structures.
Computational Chemistry Approaches
Density Functional Theory Calculations
Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and properties of this compound. These computational methods allow for the optimization of molecular geometry, prediction of spectroscopic properties, and analysis of electronic distribution patterns. The computational approach is particularly valuable for understanding the influence of the meta-nitrophenyl substitution on the overall molecular properties.
Geometry optimization calculations using Density Functional Theory methods reveal the preferred conformational arrangements of the compound, including the orientation of the nitrophenyl group relative to the triazolidine ring plane. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing detailed structural information that complements experimental crystallographic data.
Vibrational frequency calculations within the Density Functional Theory framework allow for the prediction of infrared absorption frequencies, providing theoretical support for experimental spectroscopic assignments. These calculations can identify the normal modes of vibration corresponding to specific functional groups and predict their relative intensities, facilitating the interpretation of experimental infrared spectra.
The computational prediction of Nuclear Magnetic Resonance chemical shifts represents another important application of Density Functional Theory methods. These calculations can predict both proton and carbon-13 chemical shifts, providing theoretical validation of experimental spectroscopic assignments and aiding in the interpretation of complex spectral features.
Molecular Orbital Analysis and Electronic Structure
Molecular orbital analysis provides fundamental insights into the electronic structure of this compound, revealing the distribution of electron density and the nature of chemical bonding within the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics are particularly important for understanding the compound's reactivity and electronic properties.
The electron-withdrawing nature of both the nitro group and the triazolidine carbonyl functionalities significantly influences the molecular orbital energies and distributions. These electronic effects create regions of electron deficiency and electron abundance that determine the compound's chemical behavior and potential reaction pathways. The meta-substitution pattern of the nitro group creates a unique electronic environment distinct from para or ortho substitution patterns.
Electrostatic potential surface calculations reveal the distribution of positive and negative charges across the molecular surface, providing insights into potential intermolecular interactions and reactivity sites. These calculations can predict regions of the molecule that are most likely to participate in electrophilic or nucleophilic reactions, guiding synthetic applications and reaction design.
Natural bond orbital analysis provides detailed information about the nature of chemical bonding within the molecule, including bond orders, hybridization states, and charge distributions. This analysis can reveal the extent of conjugation between the aromatic system and the heterocyclic ring, as well as the influence of the nitro group on the overall electronic structure.
The frontier molecular orbital analysis is particularly valuable for understanding the compound's potential participation in cycloaddition reactions and other pericyclic processes. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and potential photochemical behavior.
Properties
IUPAC Name |
4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c13-7-9-10-8(14)11(7)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBFWGMAXQZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazolidine core with a nitrophenyl substituent. The synthesis typically involves a multi-step process starting from anilines and utilizing reagents such as p-nitrophenyl chloroformate and semicarbazides to form the triazolidine derivatives .
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The nitrophenyl group may enhance the compound's reactivity and affinity for enzyme active sites or receptor binding sites. Preliminary studies suggest that the compound can modulate enzyme activities through redox reactions facilitated by the triazolidine core .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolidine-3,5-diones exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro groups in the phenyl ring enhances this activity .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In studies involving peripheral blood mononuclear cells (PBMC), it was observed that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a promising role in managing inflammatory diseases .
Anticancer Properties
Studies have also explored the anticancer potential of this compound. The compound demonstrated antiproliferative effects in various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the triazolidine core could enhance its cytotoxicity against specific cancer types .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolidinediones, including derivatives like 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione. These compounds have shown promise as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain derivatives have been reported to arrest the cell cycle in the G2/M phase and exhibit IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Properties
In addition to their anticancer effects, triazolidinediones have been investigated for their anti-inflammatory properties. Compounds derived from this class have demonstrated the ability to reduce inflammation in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .
Synthetic Organic Chemistry Applications
Reagents in Organic Synthesis
this compound serves as a versatile reagent in synthetic organic chemistry. It is used in various reactions such as:
- Diels-Alder Reactions : This compound can act as a dienophile in hetero-Diels−Alder reactions to synthesize complex cyclic structures .
- Oxidation Reactions : It functions as an oxidizing agent for thiols and can facilitate the synthesis of disulfides and other sulfur-containing compounds .
- Cycloaddition Reactions : The compound is utilized in [3+2] cycloaddition reactions to synthesize urazoles from allylsilanes .
Analytical Chemistry Applications
Derivatization Reagent
this compound has been employed as a derivatization agent for enhancing the detection sensitivity of various compounds in analytical methodologies. For example:
- Mass Spectrometry : It has been used to improve the sensitivity of liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS) for analyzing vitamin D metabolites in human plasma. The derivatives formed exhibited significantly higher sensitivity compared to intact compounds .
Case Study 1: Anticancer Activity
A study focusing on the synthesis of triazolidinedione derivatives revealed that certain modifications could enhance anticancer activity. The synthesized compounds were tested against several cancer cell lines showing promising results with significant inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Analytical Applications
In another study involving human plasma samples for vitamin D analysis, the use of this compound as a derivatization reagent led to a method that provided satisfactory results regarding sensitivity and specificity. This application underscores its utility in clinical diagnostics and biochemical analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione and analogous triazolidine-dione derivatives:
Key Comparative Insights :
Substituent Effects: Electron-withdrawing groups (e.g., nitro): Increase electrophilicity of the triazolidine-dione core, favoring reactions with electron-rich partners (e.g., tyrosine residues in proteins) . Meta substitution may reduce steric hindrance compared to para isomers. Electron-donating groups (e.g., dimethylamino): Enhance stability and cycloaddition efficiency, as seen in DAPTAD’s use for vitamin D derivatization . Bulky groups (e.g., tert-butyl): Improve polymer solubility and processability without compromising thermal stability .
Synthetic Yields :
- Yields for triazolidine-dione derivatives vary widely (12–85%), influenced by substituent complexity and reaction conditions. Nitro-substituted derivatives may require controlled oxidation steps to avoid overoxidation .
Applications: Bioconjugation: PTAD derivatives (e.g., azide-functionalized) enable tyrosine-selective cross-linking, with stability superior to maleimides under basic conditions . Polymers: Aryl-substituted triazolidine-diones serve as monomers for polyureas/polyamides, with substituents dictating mechanical and thermal properties . Analytical Chemistry: DAPTAD’s electron-rich structure enhances derivatization efficiency for LC/MS/MS analyses .
Stability :
Preparation Methods
One-Pot Synthesis via Arylisocyanate and Hydrazine Derivatives
A prominent and efficient method for the preparation of 4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione involves a one-pot reaction starting from an aryl isocyanate and hydrazine derivatives. This method was described in a patent (WO2019121133A1) and involves the following key steps:
- Step a) Reaction of 3-nitrophenyl isocyanate with a hydrazine derivative (ethyl hydrazine carboxylate or similar) in an alcohol solvent (e.g., ethanol) to form an intermediate carbethoxysemicarbazide.
- Step b) Cyclization of this intermediate by adding an aqueous base (e.g., NaOH) under heating, followed by acidification to precipitate the final urazole compound.
This process can be performed as a one-pot reaction without isolating intermediates, improving efficiency and reducing solvent use.
| Reagent/Condition | Quantity | Notes |
|---|---|---|
| Ethyl hydrazine carboxylate | 41.1 g (383 mmol) | Dissolved in 94 g ethanol |
| 3-Nitrophenyl isocyanate | ~47.2 g (388 mmol) | Added dropwise at 50°C |
| NaOH solution (20% w/w in water) | 86.6 g (433 mmol) | Added at 50°C, solid dissolves |
| Acidification | H2SO4 (10% w/w) | To pH 2, precipitates product |
| Yield | 87% | After drying |
The reaction proceeds with good yield (around 87%) and avoids the need for intermediate isolation, making it practical for scale-up.
One-Pot Synthesis Starting from Aniline Derivatives via Carbamate Intermediates
Another method reported in the literature (Thieme Connect, 2007) involves the following steps:
- Reaction of 3-nitroaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the corresponding carbamate derivative.
- Reaction of this carbamate with ethyl carbazate to form semicarbazide intermediates.
- Cyclization of the semicarbazide intermediates by refluxing to yield the this compound.
This process is also performed in one vessel without isolation of intermediates, simplifying the procedure and improving overall yield.
| Step | Reagents/Conditions | Time/Temperature |
|---|---|---|
| Carbamate formation | 3-Nitroaniline + ethyl chloroformate + Et3N | 0 °C, 1 hour |
| Semicarbazide formation | Addition of ethyl carbazate | 0 °C to room temp, 1 hour |
| Cyclization | Reflux of reaction mixture | 10 hours |
| Product isolation | Filtration and recrystallization | From distilled water |
The product is isolated in good yields and purity, confirmed by IR and MS data consistent with the expected urazole structure.
Catalytic Synthesis Using Magnetic Nanoparticles (α-Fe2O3@MoS2@Ni MNPs)
A recent green chemistry approach involves the use of α-Fe2O3@MoS2@Ni magnetic nanoparticles as a catalyst for synthesizing 1,2,4-triazolidine derivatives, including analogs of triazolidine-3,5-dione compounds.
- The catalyst promotes the reaction of semicarbazide with various substituted aryl aldehydes or ketones in aqueous media at room temperature.
- This method offers rapid reaction times (as low as 5 minutes) and high yields (up to 95%).
- The catalyst is magnetically recoverable and reusable for multiple cycles without significant loss of activity.
Although this method was demonstrated mainly for triazolidine-3-thiones and spiro-triazole hybrids, it suggests potential applicability to this compound synthesis with appropriate substrates.
Catalytic Reaction Data Summary:
| Solvent | Catalyst Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Water | 5 | 25 | 5 | 95 |
| Ethanol | 5 | 25 | 5 | 90 |
| Methanol | 5 | 25 | 5 | 92 |
The catalyst was recycled five times with minimal decrease in yield (from 95% to 91%).
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The one-pot isocyanate method benefits from using alcohol solvents which allow both the initial reaction and cyclization to proceed efficiently without solvent changes, reducing environmental impact and cost.
- The aniline-based method offers a versatile route starting from readily available aniline derivatives, with the advantage of simple purification by recrystallization.
- The magnetic nanoparticle catalysis method is notable for its mild conditions, rapid reaction times, and catalyst recyclability, aligning with green chemistry principles, although its direct application to 4-(3-nitrophenyl) derivatives requires further validation.
- Spectroscopic data (IR, NMR, MS) confirm the successful formation of the urazole ring and the presence of the nitro substituent in the aromatic ring, ensuring the structural integrity of the target compound in all methods.
- Yields generally range from good to excellent (85-95%), with reaction times varying from minutes (catalytic method) to several hours (aniline-based method).
Q & A
Q. What are the common synthetic routes for 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione, and how are the products characterized?
The synthesis typically involves multi-step reactions starting with precursors like nitro-substituted phenyl derivatives. For example, a two-step process may use 4-nitrophenyl chloroformate and hydrazine derivatives to form the triazolidine-dione core, followed by nitrophenyl functionalization. Characterization relies on nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and melting point analysis to confirm structure and purity . Alternative routes may involve oxidation of urazole precursors (1,2,4-triazolidine-3,5-diones) under controlled conditions .
Q. How is this compound utilized in analytical chemistry?
This compound is a Cookson-type reagent (NPTAD) used for derivatizing vitamin D metabolites in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its electron-deficient triazolidine-dione core reacts selectively with dienes in vitamin D structures, enhancing ionization efficiency and enabling trace-level detection in biological samples like urine or serum . Methodological optimization includes evaluating reaction pH, temperature, and derivatization time to maximize yield .
Q. What role does this compound play in polymer science?
As a heterocyclic monomer, it participates in polycondensation reactions with diisocyanates to synthesize thermally stable polyureas. Microwave-assisted polymerization techniques improve reaction efficiency, reducing time and solvent use. The nitro group enhances electron-withdrawing effects, influencing polymer rigidity and thermal degradation profiles .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or HRMS results may arise from tautomerism or residual solvents. For example, the keto-enol tautomerism of the triazolidine-dione ring can shift proton signals. To resolve this, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR. Cross-validation with X-ray crystallography or computational modeling (DFT) provides additional confirmation .
Q. What strategies optimize the stability of this compound in reactive environments?
The compound’s nitro group and electron-deficient core make it prone to hydrolysis or photodegradation. Stabilization methods include:
Q. How does the nitro substituent influence reactivity compared to other aryl derivatives (e.g., PTAD or DAPTAD)?
The nitro group increases electrophilicity, accelerating Diels-Alder reactions with dienes. Comparative studies show that this compound (NPTAD) reacts 2–3× faster with vitamin D analogs than PTAD (4-phenyl variant) due to stronger electron-withdrawing effects. However, steric hindrance from the nitro group may reduce yields in bulky substrates, requiring solvent polarity adjustments (e.g., acetonitrile vs. toluene) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Key issues include low yields in cyclization steps (e.g., from urazole precursors) and exothermic side reactions. Process improvements involve:
Q. How is this compound applied in bioconjugation or radiochemistry?
Its sulfoxide derivatives serve as cleavable cross-linkers in protein-protein interaction studies. For example, this compound derivatives with sulfoxide bridges enable MS-based identification of tyrosine-lysine linkages in proteomics. In PET radiochemistry, fluorine-18 labeled analogs are synthesized for tumor-targeting studies, requiring strict control of reaction kinetics to prevent radiolysis .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
